molecular formula C8H5F3N4O B071486 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol CAS No. 168267-75-2

4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol

Cat. No. B071486
CAS No.: 168267-75-2
M. Wt: 230.15 g/mol
InChI Key: UOYXRXIWIBKGOM-UHFFFAOYSA-N
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Patent
US06241964B1

Procedure details

A solution of 129 g (0.40 mol) of 1-(4-benzyloxyphenyl)-5-trifluoromethyl-1H-tetrazole in 900 mL 1:2 THF/ethanol was hydrogenated at ambient temperature over 6 g 10% Pd/C at 45 psi hydrogen for 12 h. The catalyst was removed by filtration through Celite®, the cake washed with ethanol, and the filtrate concentrated. The product was dissolved in ether, filtered through magnesium sulfate and concentrated. During concentration the product began to crystallize, as the product crystallized the mixture was flushed with hexanes to remove the ether. The resulting slurry was cooled to 0° C., aged 1 hr, filtered, and the cake washed with hexanes. The yield upon drying was 84.8 g (91.5%) of white crystalline 4-(5-trifluoromethyl-tetrazol-1-yl)-phenol: 1H NMR (CDCl3) δ 5.6 (s, 1H), 7.07 (m, 2H), 7.35 (m, 2H). MS (EI) m/z 230. Anal. Calcd for C8H5F3N4O: C, 41.75; H, 2.19; F, 24.76; N, 24.34. Found: C, 41.76; H, 2.23; F, 24.53; N, 24.42. KF <0.1%.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[C:19]([C:20]([F:23])([F:22])[F:21])=[N:18][N:17]=[N:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>[Pd].C1COCC1.C(O)C>[F:23][C:20]([F:21])([F:22])[C:19]1[N:15]([C:12]2[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=2)[N:16]=[N:17][N:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1N=NN=C1C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite®
WASH
Type
WASH
Details
the cake washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in ether
FILTRATION
Type
FILTRATION
Details
filtered through magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
During concentration the product
CUSTOM
Type
CUSTOM
Details
to crystallize, as the product
CUSTOM
Type
CUSTOM
Details
crystallized the mixture
CUSTOM
Type
CUSTOM
Details
was flushed with hexanes
CUSTOM
Type
CUSTOM
Details
to remove the ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the cake washed with hexanes
CUSTOM
Type
CUSTOM
Details
The yield
CUSTOM
Type
CUSTOM
Details
upon drying

Outcomes

Product
Name
Type
Smiles
FC(C1=NN=NN1C1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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